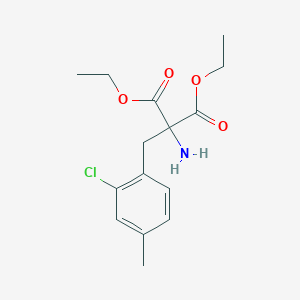
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate is an organic compound that belongs to the class of malonic esters These compounds are characterized by the presence of two ester groups attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate typically involves the alkylation of diethyl malonate with 2-chloro-4-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the benzyl chloride. The reaction conditions generally include:
Base: Sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, ethanol, room temperature
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux
Decarboxylation: Heat, typically above 100°C
Major Products
Nucleophilic Substitution: Substituted malonates
Hydrolysis: Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonic acid
Decarboxylation: Substituted acetic acids
Applications De Recherche Scientifique
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate involves its ability to act as a nucleophile due to the presence of the amino group. This nucleophilicity allows it to participate in various substitution reactions, forming new carbon-carbon and carbon-nitrogen bonds. The ester groups can also undergo hydrolysis and decarboxylation, leading to the formation of carboxylic acids and other derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler malonic ester without the amino and benzyl substituents.
Diethyl aminomalonate: Contains an amino group but lacks the benzyl substituent.
Diethyl 2-(2-chlorobenzyl)malonate: Similar structure but without the amino group.
Uniqueness
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate is unique due to the presence of both the amino group and the 2-chloro-4-methylbenzyl substituent
Propriétés
Formule moléculaire |
C15H20ClNO4 |
|---|---|
Poids moléculaire |
313.77 g/mol |
Nom IUPAC |
diethyl 2-amino-2-[(2-chloro-4-methylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H20ClNO4/c1-4-20-13(18)15(17,14(19)21-5-2)9-11-7-6-10(3)8-12(11)16/h6-8H,4-5,9,17H2,1-3H3 |
Clé InChI |
YVTSKPZXXFTFES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


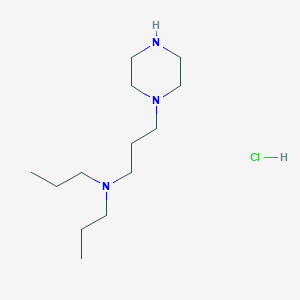
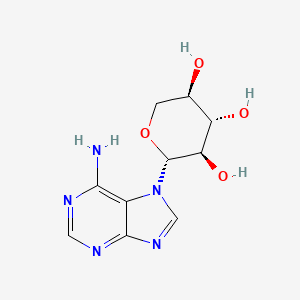
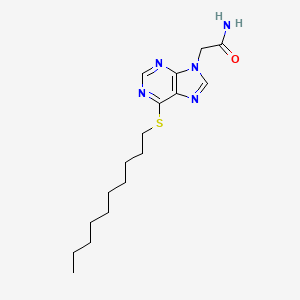


![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)
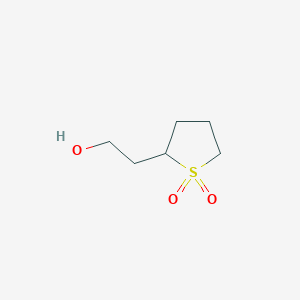
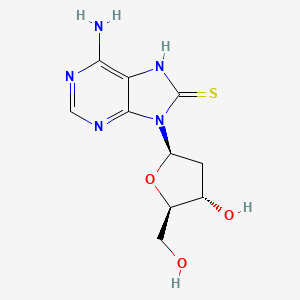
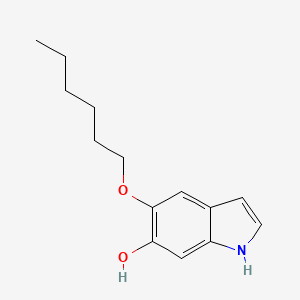
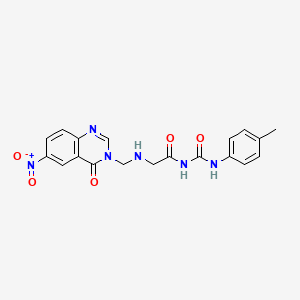


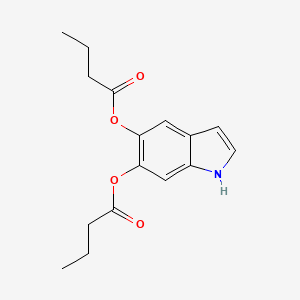
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
